(E)-8-(2,4-Dimethoxystyryl)theophylline
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Overview
Description
(E)-8-(2,4-Dimethoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulating effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a theophylline core structure, which is modified by the addition of a (2,4-dimethoxystyryl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where theophylline is reacted with a phosphonium ylide derived from 2,4-dimethoxybenzaldehyde. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a central nervous system stimulant.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and central nervous system stimulation.
Comparison with Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)theophylline can be compared with other xanthine derivatives such as theophylline, caffeine, and theobromine. While all these compounds share a similar core structure, this compound is unique due to the presence of the (2,4-dimethoxystyryl) group, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Theophylline
- Caffeine
- Theobromine
- Aminophylline
Properties
CAS No. |
155271-20-8 |
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Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)18-13(19-15)8-6-10-5-7-11(24-3)9-12(10)25-4/h5-9H,1-4H3,(H,18,19)/b8-6+ |
InChI Key |
JZZLWOPNACLOML-SOFGYWHQSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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